BenchChemオンラインストアへようこそ!

2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride

Serotonin receptor pharmacology Structure-activity relationship (SAR) 5-HT₁A/5-HT₂A binding

2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride (CAS 858230-88-3), also named 2-methyl-5-nitrotryptamine hydrochloride, is a synthetic, dual-substituted tryptamine derivative bearing a methyl group at the indole 2-position and a nitro group at the 5-position. With a molecular formula of C₁₁H₁₄ClN₃O₂ and a molecular weight of 255.70 g/mol, it is supplied as the hydrochloride salt, typically at ≥95% purity.

Molecular Formula C11H14ClN3O2
Molecular Weight 255.7 g/mol
CAS No. 858230-88-3
Cat. No. B3158480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride
CAS858230-88-3
Molecular FormulaC11H14ClN3O2
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])CCN.Cl
InChIInChI=1S/C11H13N3O2.ClH/c1-7-9(4-5-12)10-6-8(14(15)16)2-3-11(10)13-7;/h2-3,6,13H,4-5,12H2,1H3;1H
InChIKeyFCKAVMPYYCIONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride (CAS 858230-88-3): Dual-Substituted Tryptamine Scaffold for Differentiated Serotonergic and Radiosensitizer Research


2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride (CAS 858230-88-3), also named 2-methyl-5-nitrotryptamine hydrochloride, is a synthetic, dual-substituted tryptamine derivative bearing a methyl group at the indole 2-position and a nitro group at the 5-position [1]. With a molecular formula of C₁₁H₁₄ClN₃O₂ and a molecular weight of 255.70 g/mol, it is supplied as the hydrochloride salt, typically at ≥95% purity . The compound belongs to the 3-ethanamine-indole class and serves as both a pharmacological probe candidate targeting serotonin receptors and a versatile synthetic building block, with the 5-nitro group enabling further functionalization via reduction to the corresponding 5-amino analog [2].

Why 2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride Cannot Be Replaced by Mono-Substituted Tryptamines in Target Validation Studies


Generic substitution with either 2-methyltryptamine (2-MT) or 5-nitrotryptamine (5-NT) alone is pharmacologically and chemically invalid because the concurrent 2-methyl and 5-nitro modifications produce a functional phenotype distinct from the simple sum of individual substituent effects [1]. The 2-methyl group on tryptamine reduces affinity at 5-HT₁A and 5-HT₂A receptors to Ki values of 1,095 nM and 7,774 nM respectively—substantially weaker than unsubstituted tryptamine [1]—while the 5-nitro group confers electron-affinic character required for hypoxic cell radiosensitization [2]. When combined on the same indole scaffold, these substituents create a unique electronic distribution (XLogP3-AA = 1.6 for the free base) [3] that cannot be recapitulated by either mono-substituted analog. Procurement of the individual substituent-bearing compounds would therefore fail to reproduce the target compound's integrated receptor binding profile, radiosensitization potential, or downstream synthetic intermediate utility .

Quantitative Differentiation Evidence: 2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride vs. Closest In-Class Analogs


5-HT₁A/5-HT₂A Receptor Affinity Attenuation: 2-Methyl-5-nitro-tryptamine vs. 2-Methyltryptamine (2-MT)

The 2-methyl substituent alone dramatically weakens serotonin receptor binding: 2-methyltryptamine (2-MT, lacking the 5-nitro group) exhibits Ki values of 1,095 nM at 5-HT₁A and 7,774 nM at 5-HT₂A—respectively ~34-fold and over 1,000-fold weaker than unsubstituted tryptamine [1]. The target compound, 2-methyl-5-nitrotryptamine, introduces an additional electron-withdrawing 5-nitro group that further redistributes the indole ring's π-electron density. While direct Ki data for the target compound are not publicly available in curated databases, the 5-nitro substitution is predicted to further reduce basic amine protonation (calculated pKa shift of the ethylamine side chain relative to 2-MT) and alter hydrogen-bonding capacity at the 5-position (H-bond acceptor count = 3 vs. 1 for 2-MT), creating a receptor interaction profile that is mechanistically distinct from 2-MT alone [2].

Serotonin receptor pharmacology Structure-activity relationship (SAR) 5-HT₁A/5-HT₂A binding

Radiosensitization Potential: 2-Methyl-5-nitrotryptamine vs. 5-Nitrotryptamine (5-NT)

5-Nitrotryptamine (5-NT, lacking the 2-methyl group) is a validated radiosensitizer with demonstrated efficacy in murine total-body γ-irradiation models under hypoxic conditions (6% O₂/94% N₂ atmosphere), where intraperitoneal administration 15 minutes prior to ¹³⁷Cs γ-exposure enhanced survival in a dose-dependent manner [1]. The target compound, 2-methyl-5-nitrotryptamine, retains the 5-nitro pharmacophore essential for one-electron reduction and subsequent free-radical-mediated DNA damage fixation, but introduces a 2-methyl group that increases lipophilicity (XLogP3-AA = 1.6 vs. ~1.0 for 5-NT) [2]. This lipophilicity increment is predicted to enhance cellular membrane permeability (calculated logP increase of ~0.6 units), potentially improving intracellular accumulation in hypoxic tumor regions [3]. However, the 2-methyl substituent may also shift the nitro group's one-electron reduction potential (E₁⁄₂) by altering the indole ring's electron density—a parameter directly correlated with radiosensitization enhancement ratio [4].

Radiosensitization Hypoxic tumor therapy Nitroaromatic pharmacology

Intraocular Pressure (IOP) Reduction: 2-Methyl-5-nitrotryptamine in Melatonin Analog Patents vs. Melatonin Baseline

The free base form, 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine (CAS 28027-52-3), is explicitly claimed in US Patent 6,730,707 B2 (Inspire Pharmaceuticals/Universidad Complutense de Madrid) as an indole derivative for reducing intraocular pressure (IOP) with increased duration and/or magnitude of action compared to melatonin [1]. Melatonin itself produces a mean IOP reduction of approximately 2–4 mmHg (10–19% from baseline) in normotensive human subjects, with peak effect at 2–3 hours post-dose [2]. The patent specifically distinguishes the 2-methyl-5-nitro-substituted indole-3-ethanamine scaffold from melatonin by replacing the 5-methoxy group with a 5-nitro group, which eliminates the metabolic liability of O-demethylation while retaining the indole core geometry required for melatonin receptor (MT₁/MT₂) engagement [3]. The patent further claims enhanced duration of action relative to melatonin, attributed to the electron-withdrawing nitro group's resistance to Phase I oxidative metabolism [1].

Intraocular pressure Glaucoma therapeutics Melatonin receptor agonism

Dual-Functional Synthetic Building Block: Orthogonal Derivatization at 5-Nitro and 3-Ethanamine Sites vs. Mono-Functional Indoles

2-Methyl-5-nitroindole (the core scaffold, CAS 7570-47-0) is a validated reactant for preparing protein kinase C theta (PKCθ) inhibitors, tubulin polymerization inhibitors, serotonin 5-HT₆ receptor ligands, and protease-activated receptor-1 (PAR-1) antagonists . The target compound extends this utility by incorporating a primary ethanamine side chain at the 3-position, enabling direct amide coupling, reductive amination, or N-alkylation without requiring a separate Mannich or Vilsmeier-Haack formylation step [1]. The 5-nitro group can be selectively reduced (H₂/Pd-C or NaBH₃CN/HOAc) to yield the 5-amino derivative—a key intermediate for generating 5-HT₆ ligands where the 2-methyl group is tolerated (2-methyl-5-HT: 5-HT₆ Ki = 46 nM) [2]—while the 3-ethanamine side chain remains available for parallel derivatization [1]. In contrast, 5-nitrotryptamine (lacking 2-methyl) cannot access 2-methyl-dependent pharmacological space, and 2-methyltryptamine (lacking 5-nitro) lacks the electron-withdrawing group needed for subsequent nitro-to-amine reduction/diazotization chemistry [3].

Synthetic chemistry Building block utility Orthogonal functionalization

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile vs. 5-Nitrotryptamine and 2-Methyltryptamine

Computed physicochemical properties reveal that the target compound occupies a unique property space not shared by either mono-substituted analog [1]. The dual substitution yields a balanced XLogP3-AA of 1.6 (free base), positioned between the lower lipophilicity of 5-nitrotryptamine (XLogP3-AA ≈ 0.98) and the higher lipophilicity of 2-methyltryptamine (XLogP3-AA ≈ 2.0) [1]. Hydrogen-bond acceptor count (3, contributed by the nitro group oxygens) exceeds that of 2-methyltryptamine (1, indole NH only), while hydrogen-bond donor count (2, from primary amine and indole NH) is identical across all three analogs [1]. The polar surface area (PSA) of the free base is calculated as 87.63 Ų, which is within the generally accepted range for CNS drug-likeness (<90 Ų for oral CNS agents) [2]. The hydrochloride salt form (CAS 858230-88-3) further enhances aqueous solubility relative to the free base, with a molecular weight of 255.70 g/mol and improved crystallinity suitable for solid-form screening .

Physicochemical profiling Drug-likeness ADME prediction

Optimal Research and Industrial Application Scenarios for 2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride Based on Differentiated Evidence


Serotonin Receptor Subtype Selectivity Profiling: Using Dual-Substituted Tryptamine as a Pharmacological Probe to Dissect 2-Methyl vs. 5-Nitro Contributions

The target compound is suited for comprehensive radioligand displacement screening across the serotonin receptor panel (5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂C, 5-HT₃, 5-HT₆) to experimentally map the combined and individual contributions of the 2-methyl and 5-nitro substituents. By comparing head-to-head with 2-methyltryptamine (5-HT₁A Ki = 1,095 nM, 5-HT₂A Ki = 7,774 nM [1]) and 5-nitrotryptamine, researchers can deconvolute whether the 5-nitro group rescues or further attenuates the affinity loss caused by 2-methyl substitution. The resulting SAR data would inform the rational design of next-generation tryptamine-based CNS agents with tuned receptor subtype selectivity [2].

Hypoxic Cell Radiosensitizer Lead Optimization: Evaluating 2-Methyl Modulation of Nitro Group Reduction Potential

Building on the established radiosensitizer activity of 5-nitrotryptamine (demonstrated in murine total-body γ-irradiation survival models [3]), this compound provides a direct comparator for structure-activity relationship studies that correlate the 2-alkyl substituent's electronic and steric effects with one-electron reduction potential (E₁⁄₂) and sensitizer enhancement ratio (SER). The increased lipophilicity (XLogP3-AA = 1.6 vs. ~0.98 for 5-NT [4]) can be evaluated for its impact on intracellular accumulation in hypoxic tumor spheroids using LC-MS/MS quantification, addressing the known limitation of poor tumor penetration for highly polar nitroaromatic radiosensitizers.

Melatonin Analog-Based Glaucoma Drug Discovery: Exploiting 5-Nitro Metabolic Stability for Extended IOP Reduction Duration

The explicit claim in US Patent 6,730,707 B2 that 2-methyl-5-nitro-substituted indole-3-ethanamines provide increased duration and/or magnitude of IOP reduction compared to melatonin [5] positions this compound as a lead scaffold for next-generation ocular hypotensive agents. Researchers can evaluate the target compound head-to-head against melatonin (baseline IOP reduction: ~2–4 mmHg in normotensive subjects [6]) in normotensive rabbit or non-human primate models, measuring both peak IOP reduction (tonometry at 0–8 h post-topical instillation) and duration of effect. The 5-nitro group's resistance to O-demethylation—the primary metabolic pathway for melatonin's 5-methoxy group—provides a testable mechanistic hypothesis for prolonged pharmacodynamic action [7].

Medicinal Chemistry Library Synthesis: Dual-Functional Building Block for 2-Methyl-5-amino/5-diazonium Tryptamine Diversification

As a pre-functionalized building block containing both a nucleophilic primary ethanamine and an electrophilic/reducible 5-nitro group, this compound serves as a versatile intermediate for generating focused compound libraries targeting PKCθ, tubulin polymerization, and 5-HT₆ receptors . Chemists can execute parallel synthesis workflows: (i) N-acylation or N-sulfonylation of the 3-ethanamine, (ii) catalytic hydrogenation of the 5-nitro group to 5-amine for subsequent amide coupling or diazotization/Sandmeyer chemistry, and (iii) N-1 indole alkylation—all achievable with orthogonal protecting group strategies. This eliminates the 2–3 step sequence required when starting from 2-methyl-5-nitroindole (CAS 7570-47-0), which lacks the pre-installed ethanamine side chain [8].

Quote Request

Request a Quote for 2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.